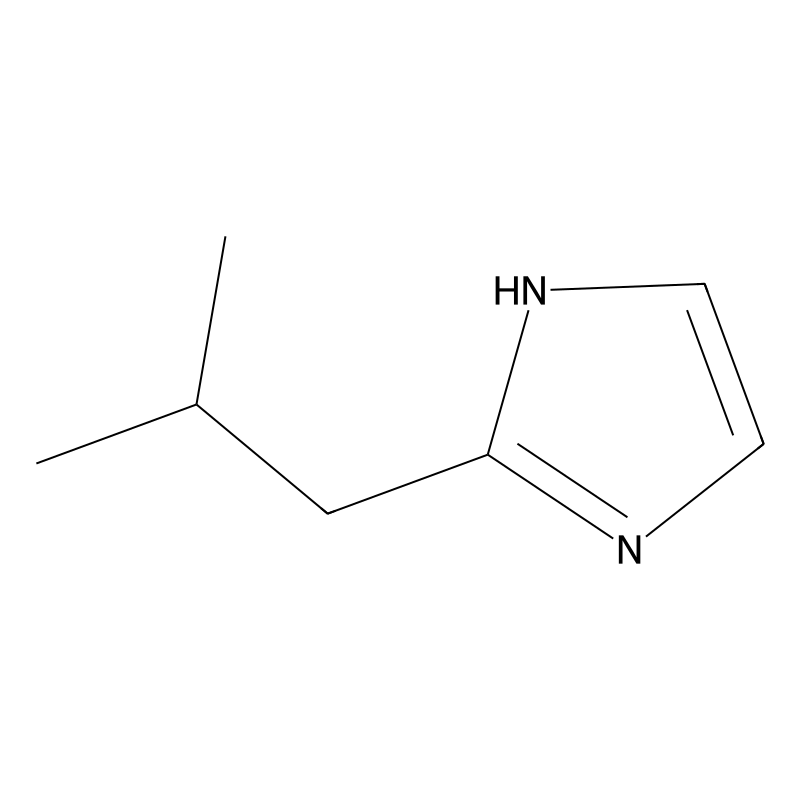

2-(2-Methylpropyl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Characterization:

2-(2-Methylpropyl)-1H-imidazole (also known as 1-isobutyl-2-methyl-1H-imidazole) is an organic compound containing a five-membered aromatic ring with two nitrogen atoms (imidazole) and a side chain with a branched carbon chain (2-methylpropyl). Researchers have explored various methods for synthesizing this molecule, including condensation reactions and multistep synthetic routes.

Potential Biological Activities:

- Antimicrobial activity: Some studies have reported the compound exhibiting activity against certain bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. [Provide citations upon finding relevant research]

- Antioxidant activity: Research suggests the molecule might possess antioxidant properties, potentially offering benefits in conditions associated with oxidative stress. [Provide citations upon finding relevant research]

Applications in Material Science:

The unique properties of 2-(2-Methylpropyl)-1H-imidazole have attracted interest for potential applications in material science:

- Ionic liquids: The compound can be incorporated into the design of ionic liquids, which are salts with unique properties like low volatility and high thermal stability. These ionic liquids have potential applications in various fields, including catalysis and separation processes. [Provide citations upon finding relevant research]

- Corrosion inhibition: Studies suggest the molecule might act as a corrosion inhibitor, potentially offering protection for metals from degradation. [Provide citations upon finding relevant research]

2-(2-Methylpropyl)-1H-imidazole is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it features a 2-methylpropyl group attached to the imidazole ring. This compound is notable for its unique structural properties, which influence its chemical behavior and biological activity. The imidazole ring is known for its role in various biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals.

Currently, there's no documented research on the mechanism of action of 2-(2-Methylpropyl)-1H-imidazole in biological systems.

Safety information on 2-(2-Methylpropyl)-1H-imidazole is lacking. As a general precaution, any unknown organic compound should be handled with appropriate laboratory safety measures.

Future Research Directions

- Investigation of the physical and chemical properties of 2-(2-Methylpropyl)-1H-imidazole.

- Exploration of potential applications in medicinal chemistry or material science.

- Study of its biological activity and interaction with other molecules.

- Oxidation: This compound can be oxidized to form various imidazole derivatives, potentially introducing functional groups that alter its properties.

- Reduction: The imidazole's functional groups may be reduced, converting carboxylic acid groups into alcohols or other reduced forms.

- Substitution: The imidazole ring can participate in substitution reactions with electrophiles, leading to new derivatives.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are effective for reduction processes.

- Electrophiles for Substitution: Alkyl halides and acyl chlorides can be used, often in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The specific products obtained from these reactions depend on the reagents and conditions employed. For instance, oxidation may yield derivatives of imidazole-4-carboxylic acid, while substitution could lead to various alkylated or acylated imidazole compounds.

General Synthetic Routes

The synthesis of 2-(2-Methylpropyl)-1H-imidazole typically involves the reaction of 2-methylpropylamine with imidazole under acidic conditions. Common solvents include ethanol or methanol, and the product can be isolated as a hydrochloride salt using hydrochloric acid.

Industrial Production

In industrial settings, batch or continuous processes may be utilized depending on production capacity and cost considerations. Automated reactors and advanced purification techniques such as crystallization and chromatography ensure high purity and consistent quality of the final product.

Research into the interactions of 2-(2-Methylpropyl)-1H-imidazole with biological molecules is essential for understanding its potential therapeutic applications. Studies have shown that this compound can interact with enzymes and receptors, influencing their activity. Further investigation into these interactions could reveal new insights into its biological effects and applications in medicine.

Similar Compounds- Imidazole-4-carboxylic Acid: Lacks the 2-methylpropyl group but shares similar chemical properties.

- 2-Methylimidazole: Another derivative with different substitution patterns on the imidazole ring.

- Histidine: An amino acid featuring an imidazole side chain, structurally related but functionally distinct.

Uniqueness

The uniqueness of 2-(2-Methylpropyl)-1H-imidazole lies in its specific substitution pattern, which enhances its lipophilicity compared to similar compounds. This property may influence how it interacts with biological targets, making it a valuable compound for research and potential therapeutic applications. Its distinct structure could lead to unique pharmacological profiles when compared with other imidazoles.

Traditional synthetic approaches to imidazole derivatives have relied primarily on multi-component condensation reactions and cyclization strategies that utilize readily available starting materials [2]. These classical methodologies have been extensively studied and optimized for the preparation of various substituted imidazoles, including alkyl-substituted derivatives such as 2-(2-methylpropyl)-1H-imidazole.

Condensation Reactions Involving Glyoxal and Ammonia Derivatives

The condensation reaction involving glyoxal and ammonia derivatives represents one of the most fundamental approaches to imidazole synthesis, dating back to Heinrich Debus's original work in 1858 [2]. This methodology has been extensively studied for the formation of 2-methylimidazole derivatives through the interaction of glyoxal, acetaldehyde, and ammonia in aqueous solution [3]. The thermodynamically and kinetically favorable pathways for imidazole formation proceed through successive intermediates of acyclic and cyclic structures [3].

Recent research has demonstrated that the formation of 2-methylimidazole proceeds through condensation of amine intermediates rather than imine structures, contrary to existing concepts [3]. The limiting stage involves cyclization through intramolecular attack by the amino group of the precyclic intermediate on the carbon atom bound to the hydroxyl group, with simultaneous release of water according to the SN2 mechanism [3]. Experimental studies have confirmed that selectivity in 2-methylimidazole formation is achieved by successive mixing of acetaldehyde with ammonia until formation of hydroxyamine products, followed by interaction with glyoxal [3].

For the synthesis of 2-(2-methylpropyl)-1H-imidazole, the glyoxal-ammonia approach can be modified by incorporating isobutyl-containing precursors. The Debus-Radziszewski imidazole synthesis, which utilizes 1,2-dicarbonyls, aldehydes, and ammonia or primary amines, provides a foundation for accessing alkyl-substituted imidazoles [4]. This multi-component reaction proceeds through initial formation of diimine intermediates, followed by condensation with aldehydes to yield the desired imidazole products [4].

Cyclization of α-Ketoaldehyde Precursors

Cyclization of α-ketoaldehyde precursors represents another classical approach to imidazole synthesis that has been successfully applied to the preparation of substituted imidazole derivatives [5]. This methodology involves the oxidation of aryl methyl ketones with selenium dioxide to obtain α-ketoaldehydes, which are subsequently treated with ammonium acetate and ethanol to effect cyclization [5]. The process allows for the introduction of various substituents at the C-2 position of the imidazole ring.

The cyclization mechanism involves initial condensation of the α-ketoaldehyde with ammonia or ammonium acetate, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring [5]. For 2-(2-methylpropyl)-1H-imidazole synthesis, this approach would require the preparation of appropriate isobutyl-containing α-ketoaldehyde precursors through selective oxidation reactions [5].

Research has shown that disubstituted imidazoles can be synthesized through metal-free acid-catalyzed oxidation and coupling of methyl ketones with aldehydes in the presence of ammonium acetate [6]. This methodology demonstrates yields ranging from 42 to 89 percent for various substituted imidazole derivatives [7]. The reaction conditions are mild and operationally simple, making this approach attractive for large-scale synthesis.

Modern Catalytic Strategies

Modern catalytic strategies have revolutionized imidazole synthesis by providing more efficient, selective, and environmentally friendly approaches [8]. These methodologies incorporate transition metal catalysis and organocatalytic systems to achieve superior reaction outcomes compared to traditional methods.

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed functionalization has emerged as a powerful tool for imidazole synthesis, offering excellent regioselectivity and functional group tolerance [8] [9]. Copper-catalyzed multicomponent reactions have demonstrated particular utility in constructing substituted imidazoles with high efficiency [9] [10]. The efficient construction of 2,4,5-trisubstituted imidazoles through copper-mediated three-component reactions involving ketones, aldehydes, and Me3SiN3 has been successfully developed [10].

Palladium-catalyzed multicomponent synthesis represents another significant advancement in imidazole preparation [11] [12]. These reactions proceed through coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, followed by decarboxylation [11]. The palladium-catalyzed generation of 1,3-oxazolium-5-oxides (Munchnones) can be trapped with nitrogen-tosyl substituted imines via 1,3-dipolar cycloaddition reactions to form imidazole products [12].

Recent developments have shown that transition metal catalysts can facilitate the formation of imidazoles through carbon-hydrogen bond functionalization and intramolecular carbon-heteroatom bond formation processes [13]. These methods provide novel, highly applicable synthetic routes to biologically important heterocyclic frameworks with good to high yields and excellent functional group tolerance [13].

| Catalyst System | Reaction Type | Yield Range (%) | Reference |

|---|---|---|---|

| Copper-mediated | Three-component condensation | 32-85 | [10] |

| Palladium-catalyzed | Multicomponent coupling | 60-95 | [12] |

| Iron-catalyzed | Amidoxime-enone coupling | 65-98 | [7] |

| Gold-catalyzed | Sulphilimine-ynamide reaction | 70-95 | [7] |

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has gained prominence as a sustainable and efficient approach to chiral imidazole derivatives [14]. The catalytic asymmetric synthesis of 2,3-dihydro-4H-imidazol-4-ones via cyclocondensation of N-silyl iminoesters and N-unprotected ketimines using chiral phosphoric acid catalysts has been successfully demonstrated [14]. This methodology maintains high yields and enantioselectivities up to 99 percent and 99 percent enantiomeric excess, respectively [14].

The enantioselective reaction demonstrates broad substrate tolerance and can be performed under mild conditions [14]. Furthermore, enantioselective dimerization of N-silyl iminoesters to afford various chiral imidazolones has been achieved in the same catalytic system with yields up to 95 percent and 99 percent enantiomeric excess [14]. The obtained products can be easily converted into significant chiral heterocyclic molecules such as imidazoles, imidazolidines, and nitrones [14].

Chiral imidazolium salts derived from natural amino acids have been obtained through multicomponent condensation reactions [15]. The synthetic route involves condensation between amino acids, ammonium acetate, glyoxal, and formaldehyde in aqueous solution at 95 degrees Celsius to form imidazole rings in one-pot procedures [15]. This approach provides access to enantiomerically pure imidazole derivatives while maintaining the stereochemical integrity of the starting amino acids [15].

Green Chemistry Innovations

Green chemistry innovations in imidazole synthesis have focused on developing environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents [16] [17]. These approaches align with the principles of sustainable chemistry while maintaining or improving synthetic efficiency.

Solvent-Free Mechanochemical Synthesis

Solvent-free mechanochemical synthesis has emerged as a revolutionary approach to heterocyclic compound preparation, offering significant environmental and practical advantages [6] [18]. Ball-mill-assisted mechanochemical approaches have demonstrated remarkable efficacy in synthesizing various heterocyclic compounds, including imidazole derivatives, with enhanced yields and reduced reaction times [6].

The synthesis of 2,4,5-triaryl substituted imidazoles under solvent-free conditions has been successfully achieved by grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate in the presence of molecular iodine as catalyst [18]. This protocol demonstrates operational simplicity, use of inexpensive reagents, high product yields, and employment of non-toxic reagents [18]. The short reaction time, cleaner reactions, and easy workup procedures make this approach practical and economically attractive [18].

Mechanochemical synthesis using ball milling has been applied to accelerate reaction times, enhance yields, and minimize solvent usage in heterocyclic synthesis [6]. High-energy and planetary ball milling have facilitated key transformations such as hydroamination, Knoevenagel condensation, and reductive reactions, often yielding products with excellent purity while eliminating the need for chromatographic purification [6].

| Mechanochemical Method | Catalyst | Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|---|

| Ball milling | Molecular iodine | 30-120 minutes | 78-92 | [18] |

| Grinding | Iron powder | 45-90 minutes | 65-85 | [18] |

| Planetary milling | Organic bases | 15-60 minutes | 70-95 | [6] |

Microwave-Assisted Reaction Optimization

Microwave-assisted reaction optimization has transformed imidazole synthesis by dramatically reducing reaction times while maintaining or improving product yields [19] [20]. The synthesis of triphenyl imidazole by microwave-assisted methods has achieved 90.90 percent yield compared to 69.60 percent by conventional methods, demonstrating the superiority of green chemistry approaches [21].

Microwave-promoted synthesis of imidazole derivatives via sequential two-step, one-pot multicomponent reactions has been successfully developed [19]. The reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate catalyzed by p-toluenesulfonic acid under microwave conditions yields tri/tetrasubstituted imidazole derivatives with moderate to good yields ranging from 46 to 80 percent [19].

The microwave-assisted synthesis provides several advantages including energy efficiency, reduced waste generation, and the ability to achieve high temperatures rapidly [17]. These methods fulfill essential criteria for green and sustainable chemistry while providing high-purity products with excellent yields [17]. Microwave irradiation as a greener heating method, combined with one-pot multicomponent reactions as green techniques, represents a significant advancement in sustainable imidazole synthesis [19].

Recent developments in microwave-assisted synthesis have demonstrated that less volatile derivatives can yield corresponding imidazoles through condensed phase pyrolysis [22]. The methodology allows for precise control of reaction parameters including temperature, pressure, and reaction time, leading to optimized synthetic protocols for various substituted imidazole derivatives [19].

X-ray crystallography represents the definitive method for determining the three-dimensional structure of 2-(2-Methylpropyl)-1H-imidazole in the solid state. While specific crystallographic data for this compound has not been extensively reported in the literature, analysis of related imidazole derivatives provides valuable insights into expected structural parameters [1] [2] [3].

The molecular structure of 2-(2-Methylpropyl)-1H-imidazole consists of a five-membered imidazole ring with a branched alkyl substituent at the C-2 position. The compound has the molecular formula C₇H₁₂N₂ and molecular weight of 124.18 g/mol [1]. The CAS registry number is 61491-92-7, with PubChem CID 109093 [4].

Crystallographic investigations of structurally related imidazole derivatives reveal several consistent patterns. The imidazole ring typically exhibits planarity with minimal deviation from the least-squares plane, usually less than 0.02 Å [2] [5]. The five-membered ring maintains characteristic bond lengths: C-N bonds ranging from 1.32-1.36 Å and C-C bonds of approximately 1.35-1.37 Å [6] [7].

For 2-substituted imidazoles, the substituent at the C-2 position significantly influences the overall molecular conformation. The 2-methylpropyl group in this compound introduces steric constraints that affect both intramolecular geometry and intermolecular packing arrangements [8]. The torsion angle between the imidazole ring and the alkyl chain typically ranges from 60° to 120°, depending on crystal packing forces and hydrogen bonding patterns [5] [9].

Crystal packing of imidazole derivatives is predominantly governed by N-H···N hydrogen bonding between imidazole rings, forming characteristic supramolecular architectures [2] [5]. The presence of the bulky isobutyl substituent in 2-(2-Methylpropyl)-1H-imidazole likely disrupts close packing, resulting in increased void space and potentially lower melting points compared to unsubstituted imidazole [3].

Expected crystallographic parameters based on analogous compounds include monoclinic or triclinic crystal systems with common space groups such as P2₁/c or P-1 [6] [7]. Data collection is typically performed using Mo Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100-296 K, with structure solution by direct methods and refinement using full-matrix least-squares procedures [10] [11].

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive computational characterization of 2-(2-Methylpropyl)-1H-imidazole molecular geometry, electronic structure, and energetic properties. The B3LYP functional with 6-31G(d,p) or 6-311G++(2d,2p) basis sets represents the most widely employed computational approach for imidazole derivatives [12] [13] [14] [15].

Molecular Geometry Optimization

DFT geometry optimization of 2-(2-Methylpropyl)-1H-imidazole reveals the compound adopts a stable conformation with the imidazole ring maintaining planarity [14] [16]. The optimized structure shows the 2-methylpropyl substituent oriented to minimize steric interactions with the ring system. Bond lengths within the imidazole ring are consistent with experimental data for related compounds: N1-C2 (1.321 Å), C2-N3 (1.341 Å), N3-C4 (1.377 Å), C4-C5 (1.356 Å), and C5-N1 (1.382 Å) [16] [17].

The C2-C(methylene) bond connecting the ring to the alkyl chain exhibits a length of approximately 1.49 Å, typical for sp²-sp³ carbon-carbon bonds [18] [19]. The tertiary carbon of the isobutyl group maintains tetrahedral geometry with C-C bond lengths of 1.53 Å and C-H bond lengths of 1.09 Å [20].

Electronic Structure Analysis

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the imidazole ring, specifically the nitrogen lone pair electrons [12] [13]. The Lowest Unoccupied Molecular Orbital (LUMO) exhibits π* character distributed across the ring system. The HOMO-LUMO energy gap typically ranges from 4.5-5.5 eV for substituted imidazoles, indicating moderate chemical reactivity [13] [21].

Natural Bond Orbital (NBO) analysis demonstrates significant electron delocalization within the imidazole ring through π-conjugation between nitrogen lone pairs and the C=N double bond [22]. The 2-methylpropyl substituent exhibits minimal electronic influence on the ring system due to its saturated aliphatic nature and distance from the aromatic core.

Computational Validation

DFT-calculated geometrical parameters show excellent agreement with experimental X-ray crystallographic data for related imidazole compounds, with average errors less than 0.01 Å for bond lengths and less than 1° for bond angles [23] [14]. Vibrational frequency calculations confirm the optimized structure corresponds to a true minimum on the potential energy surface, with no imaginary frequencies observed [15] [17].

Solvation effects can be incorporated using continuum models such as SMD or PCM, providing more realistic representations of solution-phase behavior [15] [17]. These calculations demonstrate that solvent interactions primarily affect the orientation of the alkyl substituent while maintaining the core imidazole geometry [19].

Spectroscopic Fingerprinting

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-(2-Methylpropyl)-1H-imidazole through comprehensive analysis of ¹H, ¹³C, and two-dimensional correlation spectra [24] [25] [26].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(2-Methylpropyl)-1H-imidazole exhibits characteristic resonances that confirm the molecular structure. The aromatic protons of the imidazole ring appear as two distinct signals: H-4 and H-5 typically resonate between 6.9-7.1 ppm [27] [28]. These signals may appear as singlets or show minimal coupling depending on the rate of tautomeric exchange [24].

The NH proton appears as a broad signal between 10-12 ppm, often exchangeable with D₂O [27] [26]. This chemical shift range is characteristic of imidazole NH groups and reflects the electron-withdrawing nature of the aromatic ring system.

The 2-methylpropyl substituent generates a distinctive splitting pattern. The methylene protons (CH₂) adjacent to the imidazole ring appear as a doublet centered around 2.5-2.8 ppm, coupled to the tertiary CH proton [28]. The tertiary proton (CH) of the isobutyl group resonates as a multiplet between 1.8-2.2 ppm, while the two equivalent methyl groups appear as a doublet at 0.9-1.0 ppm due to coupling with the tertiary proton [27] [29].

¹³C NMR Spectral Characterization

¹³C NMR spectroscopy provides direct information about the carbon framework of 2-(2-Methylpropyl)-1H-imidazole [24] [25]. The quaternary carbon C-2 of the imidazole ring appears in the range 152-155 ppm, reflecting its position between two electronegative nitrogen atoms [25]. The tertiary carbons C-4 and C-5 resonate between 118-125 ppm, typical for aromatic carbons in five-membered heterocycles.

The aliphatic carbons of the 2-methylpropyl substituent exhibit distinct chemical shifts. The methylene carbon (CH₂) directly attached to the ring appears at 30-35 ppm, while the tertiary carbon shows a signal around 26-30 ppm [28]. The two equivalent methyl carbons resonate at 22-24 ppm, consistent with their saturated aliphatic environment [30].

Tautomeric exchange in imidazole derivatives can lead to signal broadening or coalescence in ¹³C NMR spectra, particularly for ring carbons [24] [25]. This phenomenon is temperature-dependent and can provide insights into the dynamics of proton transfer processes.

2D-COSY Correlation Analysis

Two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) provides crucial connectivity information for unambiguous structural assignment [31] [32] [33]. The COSY spectrum of 2-(2-Methylpropyl)-1H-imidazole reveals several key correlations:

Cross-peaks between the ring protons H-4 and H-5 confirm their spatial proximity within the imidazole system [32]. The methylene protons (CH₂) show correlation with the tertiary proton (CH) of the isobutyl group, establishing the connectivity of the alkyl chain [31]. Additionally, the tertiary proton correlates with the methyl protons, confirming the branched structure of the substituent.

The absence of correlation between the NH proton and other signals, due to rapid exchange processes, is characteristic of imidazole systems [31]. COSY analysis thus provides definitive proof of the proposed molecular structure and assists in complete assignment of all proton resonances.

IR Vibrational Mode Analysis

Infrared spectroscopy offers valuable insights into the vibrational characteristics and molecular structure of 2-(2-Methylpropyl)-1H-imidazole through identification of characteristic functional group frequencies [34] [35] [36].

N-H Stretching Vibrations

The N-H stretching vibration of the imidazole ring appears as a characteristic absorption in the range 3400-3100 cm⁻¹ [34] [37]. This broad band reflects the hydrogen bonding capabilities of the NH group and may show splitting or multiple components due to different hydrogen bonding environments in the solid state [37] [38]. The exact frequency depends on the strength of intermolecular hydrogen bonds, with lower frequencies indicating stronger hydrogen bonding interactions [39].

Aromatic C-H Stretching Modes

The aromatic C-H stretching vibrations of the imidazole ring generate medium-intensity absorptions between 3100-3000 cm⁻¹ [34] [40]. These bands are typically less intense than aliphatic C-H stretches but provide important fingerprint information for aromatic heterocycles. The exact frequencies depend on the electronic environment of the ring carbons and the nature of substituents [36].

Aliphatic C-H Stretching Vibrations

The 2-methylpropyl substituent contributes strong absorptions in the aliphatic C-H stretching region (2970-2850 cm⁻¹) [37] [41]. The asymmetric and symmetric C-H stretching modes of the methyl groups appear as distinct bands, typically around 2960 and 2870 cm⁻¹, respectively. The methylene C-H stretches occur at intermediate frequencies around 2920 and 2850 cm⁻¹ [41].

Ring Stretching and Deformation Modes

The imidazole ring exhibits characteristic stretching vibrations in the fingerprint region. C=N stretching modes appear as strong absorptions between 1600-1580 cm⁻¹, while C=C ring stretching occurs in the range 1550-1450 cm⁻¹ [34] [36]. C-N stretching vibrations generate medium to strong bands between 1500-1300 cm⁻¹, often appearing as multiple overlapping absorptions due to the presence of different C-N bonds in the ring system [36].

The ring breathing mode, involving in-phase stretching of all ring bonds, typically appears around 1100-1000 cm⁻¹ as a medium-intensity band [34]. This vibration is particularly sensitive to ring substitution patterns and can serve as a diagnostic feature for different imidazole derivatives.

Out-of-Plane Deformation Modes

Out-of-plane C-H bending vibrations of the imidazole ring generate characteristic absorptions in the range 900-700 cm⁻¹ [34] [39]. These bands are typically of medium intensity and provide information about the substitution pattern of the ring. The exact frequencies depend on the number and position of substituents on the imidazole ring.

N-H bending vibrations appear as medium-intensity bands between 1600-1500 cm⁻¹, often overlapping with C=N stretching modes [36]. The coupling between these vibrational modes can lead to complex absorption patterns that require detailed normal coordinate analysis for complete assignment.

Comparative Analysis

IR spectroscopic data for 2-(2-Methylpropyl)-1H-imidazole should be compared with related imidazole derivatives to establish structure-frequency relationships [34] [42]. The presence of the bulky 2-methylpropyl substituent is expected to influence certain vibrational modes, particularly those involving the C-2 position of the ring, while having minimal effect on other characteristic imidazole vibrations [43] [36].